Mechanistic Differentiation: Cyanobacterin Binds a Unique PSII Site Distinct from DCMU
Cyanobacterin inhibits photosynthetic electron transport at a unique site in Photosystem II (PSII), distinct from the classic urea/triazine binding site targeted by DCMU. This is proven by cross-resistance studies: a DCMU-resistant mutant of the cyanobacterium *Anacystis nidulans* R2 remains fully susceptible to cyanobacterin, and conversely, a cyanobacterin-resistant mutant exhibits wild-type susceptibility to DCMU [1]. Functional analysis further indicates cyanobacterin blocks electron flow from quinone-A (QA) to quinone-B (QB), a site different from DCMU's action [2].
| Evidence Dimension | Cross-resistance to DCMU (PSII inhibitor) in mutant strains |
|---|---|
| Target Compound Data | Cyanobacterin-resistant mutant is fully susceptible to DCMU |
| Comparator Or Baseline | DCMU-resistant mutant is fully susceptible to cyanobacterin |
| Quantified Difference | Complete lack of cross-resistance |
| Conditions | *Anacystis nidulans* R2 mutant strains; functional assays with ferricyanide and silicomolybdate as Hill electron acceptors |
Why This Matters
For researchers studying herbicide resistance, photosynthetic mechanisms, or developing novel algicides, cyanobacterin provides a unique tool to probe PSII function orthogonal to the heavily studied DCMU-binding site.
- [1] Gleason, F. K., & Case, D. E. (1986). Effect of the natural algicide, cyanobacterin, on a herbicide-resistant mutant of Anacystis nidulans R2. Plant Science, 46(1), 5-10. View Source
- [2] Gleason, F. K., & Case, D. E. (1989). Characterization of a mutant of Anacystis nidulans R2 resistant to the natural herbicide, cyanobacterin. Plant Science, 60(2), 149-154. View Source
